Ethyl 4-chloro-5-methoxynicotinate
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Overview
Description
Ethyl 4-chloro-5-methoxynicotinate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of nicotinic acid and features a chloro and methoxy substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-methoxynicotinate typically involves the esterification of 4-chloro-5-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-methoxynicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
Ethyl 4-chloro-5-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-methoxynicotinate involves its interaction with various molecular targets. The chloro and methoxy groups on the pyridine ring influence its reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl 4-chloro-5-methoxynicotinate can be compared with other nicotinic acid derivatives such as:
- Ethyl 6-chloro-5-methoxynicotinate
- Ethyl 5-chloro-4-methoxynicotinate
These compounds share similar structural features but differ in the position of the chloro and methoxy substituents This difference in structure can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 4-chloro-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-11-5-7(13-2)8(6)10/h4-5H,3H2,1-2H3 |
InChI Key |
XZBNFRWRVIWZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)OC |
Origin of Product |
United States |
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